molecular formula C12H22O3 B14423743 2,2-Dimethyl-9-oxodecanoic acid CAS No. 85054-89-3

2,2-Dimethyl-9-oxodecanoic acid

Cat. No.: B14423743
CAS No.: 85054-89-3
M. Wt: 214.30 g/mol
InChI Key: JHYAINWAEDIOSM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-9-oxodecanoic acid is a carboxylic acid with a unique structure characterized by a ketone group at the ninth carbon and two methyl groups at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-9-oxodecanoic acid can be synthesized through several methods. One common approach involves the oxidation of a precursor compound, such as 2,2-dimethyl-9-hydroxydecanoic acid, using an oxidizing agent like potassium permanganate or chromium trioxide. Another method involves the hydrolysis of a nitrile intermediate, which can be prepared through the alkylation of a malonic ester followed by decarboxylation and oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-9-oxodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce dicarboxylic acids.

    Reduction: Reduction of the ketone group can yield 2,2-dimethyl-9-hydroxydecanoic acid.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products

    Oxidation: Dicarboxylic acids.

    Reduction: 2,2-Dimethyl-9-hydroxydecanoic acid.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

2,2-Dimethyl-9-oxodecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-9-oxodecanoic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions, affecting cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-9-hydroxydecanoic acid: Similar structure but with a hydroxyl group instead of a ketone.

    9-Oxodecanoic acid: Lacks the two methyl groups at the second carbon.

    2,2-Dimethyl-decanoic acid: Lacks the ketone group at the ninth carbon.

Uniqueness

2,2-Dimethyl-9-oxodecanoic acid is unique due to the presence of both the ketone and the two methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

85054-89-3

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

2,2-dimethyl-9-oxodecanoic acid

InChI

InChI=1S/C12H22O3/c1-10(13)8-6-4-5-7-9-12(2,3)11(14)15/h4-9H2,1-3H3,(H,14,15)

InChI Key

JHYAINWAEDIOSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCC(C)(C)C(=O)O

Origin of Product

United States

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